REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH3:15])=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][C:3]=1C(O)=O.[CH3:19][C:20]([OH:23])([CH3:22])[CH3:21].C([N:26]([CH2:29]C)CC)C.C1(P([N:45]=[N+]=[N-])(C2C=CC=CC=2)=[O:38])C=CC=CC=1>CN(C=O)C>[C:29]([NH:26][C:3]1[CH:4]=[N:5][C:6]2[C:11]([C:2]=1[Cl:1])=[CH:10][C:9]([O:12][CH3:13])=[C:8]([O:14][CH3:15])[CH:7]=2)([O:23][C:20]([CH3:22])([CH3:21])[CH3:19])=[O:38].[NH2:45][C:3]1[CH:4]=[N:5][C:6]2[C:11]([C:2]=1[Cl:1])=[CH:10][C:9]([O:12][CH3:13])=[C:8]([O:14][CH3:15])[CH:7]=2
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=NC2=CC(=C(C=C12)OC)OC)C(=O)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O
|
Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
Cooled
|
Type
|
CUSTOM
|
Details
|
evaporated on a rotavapor
|
Type
|
ADDITION
|
Details
|
The residue was treated with dichloromethane
|
Type
|
FILTRATION
|
Details
|
some solid was filtered off
|
Type
|
WASH
|
Details
|
eluting with dichloromethane with a methanol gradient to 5%
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)NC=1C=NC2=CC(=C(C=C2C1Cl)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.6 g | |
YIELD: PERCENTYIELD | 65% |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=NC2=CC(=C(C=C2C1Cl)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g | |
YIELD: PERCENTYIELD | 19% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |